6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone
Description
Overview of Quinoline (B57606) and Quinolinone Derivatives as Privileged Structures in Drug Discovery
Among the vast array of nitrogen-containing heterocycles, the quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in drug discovery. chemicalbook.combuyersguidechem.com First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.gov This versatility has led to the development of numerous quinoline-based drugs with applications as antimalarial (e.g., chloroquine, quinine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., topotecan) agents. nih.govgoogle.com
The quinolinone core, a derivative of quinoline bearing an oxo group, is also a prominent scaffold in medicinal chemistry. americanelements.com These compounds, also referred to as oxo-quinolines, are central to the development of synthetic antibiotics and other therapeutic agents. americanelements.comresearchgate.net The ability to modify the quinoline and quinolinone nucleus at various positions allows for the creation of large libraries of compounds with diverse biological activities, making them attractive targets for drug development programs. chemicalbook.com Their broad spectrum of activities also includes anti-inflammatory, antiviral, and antifungal properties. nih.govgoogle.com
Rationale for Investigating Substituted Quinolinones with Pharmacological Potential
The investigation of substituted quinolinones is driven by the quest for new therapeutic agents with improved efficacy, selectivity, and reduced side effects. Minor structural modifications to the quinolinone scaffold can lead to significant changes in biological activity. researchgate.net The addition of different functional groups, or substituents, at various positions on the quinolinone ring system can alter the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, influence how the molecule interacts with its biological target.
For example, the introduction of halogen atoms, such as bromine, can enhance the pharmacological efficacy of the scaffold. nih.gov Researchers synthesize and screen libraries of substituted quinolinones to identify compounds with potent and selective activity against specific biological targets, such as enzymes or receptors involved in disease processes. This rational drug design approach, often guided by structure-activity relationship (SAR) studies, aims to optimize the therapeutic potential of the quinolinone core for various diseases, including cancer, infectious diseases, and inflammatory disorders. nih.gov
Contextualizing 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone within the Quinolinone Chemical Space
The compound this compound is a specific molecule within the broader chemical class of substituted quinolinones. Its structure is characterized by the foundational 4-quinolinone core, which is systematically modified with several key substituents that define its chemical identity.
The core structure is a bicyclic system where a benzene ring is fused to a pyridin-4-one ring. The specific substitutions for this compound are:
A bromo group at position 6 of the benzene ring.
An ethyl group attached to the nitrogen atom at position 1.
A methyl group at position 2 of the pyridinone ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromo-1-ethyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H12BrNO/c1-3-14-8(2)6-12(15)10-7-9(13)4-5-11(10)14/h4-7H,3H2,1-2H3 |
InChI Key |
CORBBMSRNFDRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromo 1 Ethyl 2 Methyl 4 1h Quinolinone and Analogues
Retrosynthetic Analysis of the 4(1H)-Quinolinone Core with Specific Substitutions
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. actascientific.com For 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, the primary disconnections are made to break down the core heterocyclic structure.
The most common retrosynthetic strategies for the 4(1H)-quinolinone scaffold involve disconnecting the molecule at the N1-C2 and C4-C4a bonds, which typically correspond to the cyclization step in the forward synthesis. This approach leads back to two key precursors: an aniline (B41778) derivative and a β-dicarbonyl compound (or its equivalent).
Disconnection 1 (N-Alkylation): The bond between the nitrogen (N1) and the ethyl group can be disconnected. This suggests that the ethyl group can be introduced late in the synthesis via an N-alkylation reaction on a pre-formed 6-bromo-2-methyl-4(1H)-quinolinone scaffold. mdpi.com
Disconnection 2 (Cyclization): The core quinolinone ring is disconnected. The most logical bond to break is between the nitrogen of the aniline ring and the carbonyl carbon, which is characteristic of the Conrad-Limpach and Gould-Jacobs reactions. nih.govmdpi.com This disconnection leads to a substituted aniline and a β-ketoester.
Following this logic, the target molecule can be retrosynthetically derived from 4-bromoaniline (B143363) and a β-ketoester like ethyl acetoacetate (B1235776). The ethyl group on the nitrogen and the methyl group at the C2 position are incorporated from the ethylamine (B1201723) component (via N-alkylation) and the β-ketoester, respectively. An alternative, and often more direct, forward synthesis involves starting with an N-ethylated aniline, specifically 4-bromo-N-ethylaniline, which then reacts with a suitable partner to form the quinolinone ring.
General Synthetic Approaches to Substituted Quinolinones
A variety of synthetic methods have been developed over the years for the construction of the quinolinone core, allowing for extensive functionalization. nih.gov These can be broadly categorized into methods for core construction, substituent introduction, and subsequent functional group transformations.
The foundation of quinolinone synthesis lies in condensation reactions that form the heterocyclic ring system, followed by cyclization. Several classical named reactions are employed for this purpose:
Conrad-Limpach-Knorr Synthesis: This is a highly versatile method where anilines react with β-ketoesters. Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained. mdpi.compharmaguideline.com At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon thermal cyclization (typically >250 °C) yields the 4-quinolone. mdpi.com This is a key route for compounds like the target molecule.
Gould-Jacobs Reaction: In this method, an aniline is condensed with an alkoxymethylenemalonate ester. fly-chem.com The resulting intermediate undergoes thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-quinolinone. nih.govmdpi.com
Camps Cyclization: This reaction involves the cyclization of o-acylaminoacetophenones in the presence of a base to form two different hydroxyquinolines. fly-chem.com
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, catalyzed by either acid or base, to yield a quinoline (B57606) derivative. pharmaguideline.comfly-chem.com
Table 1: Overview of Key Quinolinone Synthesis Reactions
| Reaction Name | Starting Materials | Key Intermediate | Product Type |
| Conrad-Limpach | Aniline, β-Ketoester | β-Amino acrylate | 4-Quinolone |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Phenylmethylene malonate | 4-Hydroxyquinoline-3-carboxylate |
| Camps Cyclization | o-Acylaminoacetophenone | N/A | Hydroxyquinolines |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, α-Methylene carbonyl | Schiff base | Substituted Quinoline |
The introduction of substituents onto the quinolinone ring can be achieved either by using pre-functionalized starting materials or by modifying the assembled scaffold.
Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic substitution. The reaction preferentially occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. reddit.com The most favored positions for substitution are C5 and C8, as the intermediate carbocations are more stable. quimicaorganica.org Therefore, to achieve substitution at the C6 position, as in the target molecule, it is more efficient to start with a pre-substituted aniline, such as 4-bromoaniline. Direct bromination of an unsubstituted quinolinone would likely lead to a mixture of 5- and 8-bromo isomers, with lower yields of the desired 6-bromo product.
Alkylation: The nitrogen atom at the N1 position can be readily alkylated. mdpi.com This reaction is a common functional group transformation on a pre-formed quinolinone scaffold. Using a suitable alkylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base allows for the introduction of the N-ethyl group. The oxygen at the C2 or C4 position can also be alkylated, but N-alkylation is often the major product for quinolin-2(1H)-ones. mdpi.com
Once the basic quinolinone structure is formed, various functional groups can be introduced or modified. This allows for the synthesis of a diverse library of analogues from a common intermediate. For example, a hydroxyl group at the C4 position can be converted into a chloro group using reagents like phosphorus oxychloride. fly-chem.com This 4-chloroquinoline (B167314) derivative is then a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of amines, thiols, and other nucleophiles at this position. mdpi.com Similarly, other substituents on the ring can be transformed; for instance, a nitro group can be reduced to an amine, which can then be further derivatized.
Specific Preparative Methods for Brominated Quinolinone Systems
The synthesis of brominated quinolinones typically relies on incorporating the bromine atom early in the synthetic sequence by using a brominated starting material.
The Knorr quinoline synthesis, first described in 1886, is a method for converting β-ketoanilides into 2-quinolones using strong acids like sulfuric acid. synarchive.com The reaction proceeds via an electrophilic aromatic substitution mechanism followed by dehydration. wikipedia.org A closely related method, the Conrad-Limpach synthesis, is used to prepare 4-quinolones. quimicaorganica.org
A direct and relevant example is the synthesis of 6-bromo-4-methyl-2(1H)-quinolinone, an analogue differing from the target compound only by the absence of the N-ethyl group. This synthesis exemplifies the Knorr/Conrad-Limpach approach for preparing a brominated system. It starts with N-(4-bromophenyl)-3-oxobutyramide, which is prepared from 4-bromoaniline and a β-ketoester. The subsequent acid-catalyzed cyclization yields the desired product. prepchem.com
The synthesis proceeds as follows:
Preparation of the β-ketoanilide: 4-bromoaniline is reacted with ethyl acetoacetate to form N-(4-bromophenyl)-3-oxobutyramide.
Acid-Catalyzed Cyclization: The prepared anilide is treated with concentrated sulfuric acid and heated. The strong acid facilitates the intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form the quinolinone ring. prepchem.com
Table 2: Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone prepchem.com
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | N-(4-bromophenyl)-3-oxobutyramide | Concentrated H₂SO₄, 95-100°C, 1.5 hours | 6-Bromo-4-methyl-2(1H)-quinolinone | 25.6% |
To obtain the final target compound, this compound, a subsequent N-alkylation step would be required on the product from the Knorr synthesis, or the synthesis would begin with 4-bromo-N-ethylaniline instead of 4-bromoaniline.
Utilization of Brominated Anilines as Starting Materials
The introduction of a bromine atom at the 6-position of the quinolinone ring is typically achieved by using a correspondingly substituted aniline as the starting material. 4-bromoaniline is a common and logical precursor for the synthesis of 6-bromo-quinolinone derivatives. Several established synthetic routes for quinolones, such as the Conrad-Limpach and Knorr syntheses, can be adapted for this purpose.
The general approach involves the condensation of a brominated aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. For instance, the reaction of 4-bromoaniline with a β-ketoester like ethyl acetoacetate is a key step. The initial condensation forms an enamine or a β-anilino crotonate, which upon heating to high temperatures (often around 250 °C) in a high-boiling point solvent like diphenyl ether, undergoes cyclization to form the quinolinone ring system. atlantis-press.comresearchgate.net
The following table summarizes synthetic approaches for 6-bromo-quinolinone analogues starting from brominated anilines.
| Starting Materials | Reaction Type | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 4-bromoaniline, Diethyl ethoxymethylenemalonate | Gould-Jacobs reaction | 1. Reflux; 2. High-temperature cyclization in diphenyl ether | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | google.com |
| 4-bromoaniline, Meldrum's acid, Triethyl orthoformate | Condensation and Cyclization | 1. Reflux in ethanol (B145695); 2. High-temperature cyclization (~220-250 °C) in diphenyl ether | 6-bromoquinolin-4-ol | atlantis-press.comresearchgate.net |
| N-(4-bromophenyl)-3-oxobutyramide | Knorr Synthesis (Cyclization) | Concentrated H₂SO₄, 95-100 °C | 6-Bromo-4-methyl-2(1H)-quinolinone | prepchem.com |
| 4-bromoaniline, Ethyl acetoacetate | Conrad-Limpach-Knorr Synthesis | 1. Condensation; 2. Cyclization in high-boiling solvent (e.g., Ph₂O) | 6-bromo-2-methylquinolin-4(1H)-one / 6-bromo-4-methylquinolin-2(1H)-one | researchgate.net |
Multi-Component Reactions for Quinolinone Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and simplifying synthetic procedures. Several MCRs have been developed for the synthesis of quinoline and quinolinone cores.
The Doebner reaction, a classic MCR, involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govacs.org This method can be adapted for substituted anilines, including those with electron-withdrawing groups like bromine, which often give low yields in conventional setups. nih.govacs.org By modifying the reaction conditions, for instance by employing a hydrogen-transfer mechanism, the applicability of the Doebner reaction can be extended to a wider range of substrates. nih.gov
Other MCRs, such as the Povarov reaction, typically involve the reaction of an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. acs.org While powerful, the application of these reactions to produce the specific 6-bromo-4(1H)-quinolinone scaffold would depend on the careful selection of starting materials and reaction pathways that favor the desired oxidation state and substitution pattern. The development of novel MCRs continues to be an active area of research, with catalysts like iron(III) chloride and copper triflate being used to facilitate the one-pot synthesis of various substituted quinolines from simple starting materials.
Synthesis of this compound: Precursor Identification and Reaction Conditions
The specific synthesis of this compound can be achieved through a Conrad-Limpach-type synthesis. This pathway involves the reaction of an N-substituted aniline with a β-ketoester, followed by thermal cyclization.
Precursor Identification: The logical precursors for this synthesis are 4-bromo-N-ethylaniline and ethyl acetoacetate . The 4-bromo-N-ethylaniline provides the benzene ring with the bromine at the correct position and the N-ethyl group. The ethyl acetoacetate provides the atoms necessary to form the pyridinone ring, including the 2-methyl group and the 4-oxo functionality.
Reaction Conditions: The synthesis proceeds in two main stages:
Condensation: 4-bromo-N-ethylaniline is reacted with ethyl acetoacetate. This condensation reaction is typically carried out with acid catalysis (e.g., a trace of hydrochloric acid) or simply by heating the neat reactants. This step forms the key intermediate, ethyl 3-((4-bromophenyl)(ethyl)amino)but-2-enoate.
Cyclization: The intermediate is then subjected to thermal cyclization at high temperatures, usually in the range of 250-270 °C. To achieve these temperatures and prevent decomposition, a high-boiling, inert solvent such as diphenyl ether (Dowtherm A) or paraffin (B1166041) oil is used. The high temperature promotes the intramolecular cyclization reaction, eliminating ethanol and forming the 4-quinolinone ring system. The reaction is monitored until completion, after which the product is isolated by cooling the mixture, causing the product to precipitate.
| Precursor 1 | Precursor 2 | Key Intermediate | Reaction Type | Typical Conditions |
|---|---|---|---|---|
| 4-bromo-N-ethylaniline | Ethyl acetoacetate | Ethyl 3-((4-bromophenyl)(ethyl)amino)but-2-enoate | Conrad-Limpach Synthesis | Thermal cyclization in diphenyl ether at ~250 °C |
Optimization Strategies for Reaction Yields and Purity
Maximizing the yield and purity in the synthesis of fine chemicals like this compound is crucial. azom.com Optimization can be approached by carefully controlling various reaction parameters and employing efficient purification techniques.
Reaction Conditions:
Temperature Control: The cyclization step is highly temperature-dependent. The optimal temperature must be maintained to ensure efficient ring closure while minimizing thermal decomposition and the formation of side products. For the synthesis of related 6-bromoquinolin-4-ol, adjusting the cyclization temperature to 190 °C was found to avoid impurities and improve yield. atlantis-press.com
Solvent Selection: In the initial condensation step, the choice of solvent, or lack thereof, can be critical. In some syntheses of quinoline precursors, performing the reaction without a solvent was found to be advantageous, as the generated ethanol was sufficient. atlantis-press.com For the high-temperature cyclization, the stability and boiling point of the solvent (e.g., diphenyl ether) are paramount.
Catalyst: While the thermal cyclization often requires no catalyst, the initial condensation may benefit from a mild acid catalyst to accelerate the reaction and improve the yield of the intermediate.
Monitoring and Purification:
Reaction Monitoring: Close monitoring of the reaction progress, for example by using Thin-Layer Chromatography (TLC), allows for the determination of the optimal reaction time. prepchem.com In the Knorr synthesis of a related quinolone, ¹H NMR monitoring was used to optimize conditions to specifically form the required anilide intermediate, preventing the formation of undesired crotonates. researchgate.net
By systematically investigating reaction kinetics and optimizing parameters such as temperature, reactant concentrations, and purification methods, the synthesis can be made more efficient and cost-effective. azom.com
Advanced Spectroscopic and Analytical Characterization of 6 Bromo 1 Ethyl 2 Methyl 4 1h Quinolinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, distinct signals would be expected for the protons of the ethyl group, the methyl group, and the aromatic protons on the quinolinone core. The ethyl group would typically present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The 2-methyl group would appear as a singlet. The aromatic protons on the bicyclic ring system would exhibit characteristic splitting patterns (doublets, and doublet of doublets) in the downfield region of the spectrum, with their chemical shifts influenced by the presence of the bromine atom and the carbonyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon (C4) would be expected to resonate at a significantly downfield chemical shift. The carbons of the ethyl and methyl groups would appear in the upfield region. The aromatic and vinyl carbons of the quinolinone ring would have signals in the intermediate region, with the carbon atom bonded to the bromine (C6) showing a characteristic chemical shift.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable method for determining the molecular weight of this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass data would allow for the unambiguous determination of the elemental formula of this compound, confirming the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the quinolinone carbonyl group. The spectrum would also show characteristic peaks for C-H stretching vibrations of the aromatic and aliphatic (ethyl and methyl) groups, as well as C=C stretching vibrations from the aromatic ring. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.
X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For quinolinone derivatives, single-crystal X-ray diffraction is instrumental in unambiguously determining the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis offers critical conformational insights, such as the planarity of the heterocyclic ring system and the orientation of its substituents.
Although specific crystallographic data for this compound are not available in the reviewed literature, analysis of analogous bromo-substituted quinolines provides a clear example of the data obtained. For instance, the crystallographic analysis of 6,8-Dibromoquinoline reveals key structural parameters that are characteristic of this family of compounds. nih.gov
Illustrative Crystallographic Data for an Analogous Compound: 6,8-Dibromoquinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₅Br₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.3436 (12) Åb = 9.8961 (15) Åc = 13.0108 (18) Åβ = 109.589 (17)° |
| Volume (V) | 890.8 (3) ų |
| Z (Molecules per unit cell) | 4 |
This data is for the related compound 6,8-Dibromoquinoline and serves as an example of typical crystallographic parameters. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For quinolinone derivatives, both thin-layer and liquid chromatography are routinely employed to monitor reaction progress and to ensure the purity of the final product.
Thin-layer chromatography (TLC) is a rapid and effective method used to qualitatively monitor the progress of chemical reactions. In the synthesis of quinolinone scaffolds, TLC is used to track the consumption of starting materials and the formation of the desired product. acs.org The separation is based on the differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.
The reaction progress can be visualized under UV light or by using a chemical stain. acs.org While specific Rf (retention factor) values for this compound are not documented in the searched literature, the conditions used for related compounds are illustrative.
Exemplary TLC Conditions for Monitoring Quinolinone Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures |
| Visualization | UV light |
These are common conditions used for monitoring the synthesis of quinolinone derivatives. acs.org
By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine when the reaction is complete. The purity of the isolated product can also be preliminarily assessed by the presence of a single spot on the TLC plate.
For quantitative purity analysis and preparative isolation, High-Performance Liquid Chromatography (HPLC) is the preferred method. researchgate.net HPLC provides high-resolution separation of components in a mixture, allowing for accurate determination of purity and the isolation of high-purity compounds. Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of quinoline (B57606) and its derivatives. researchgate.netsielc.com
In a typical RP-HPLC setup for a quinolinone derivative, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid to ensure good peak shape. sielc.com
General Representative RP-HPLC Method for Purity Analysis of Quinolinones
| Parameter | Description |
|---|---|
| Column | C18 Reverse-Phase Column |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Spectrophotometry (at a wavelength appropriate for the quinolinone chromophore) |
| Purpose | Purity assessment and impurity profiling |
This table outlines a general method applicable to quinolinone compounds; specific conditions would require experimental optimization.
This technique allows for the separation of the main compound from any unreacted starting materials, byproducts, or other impurities, with the area of each peak in the chromatogram being proportional to the concentration of the corresponding component. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 6 Bromo 1 Ethyl 2 Methyl 4 1h Quinolinone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods, governed by the principles of quantum mechanics, can predict molecular orbitals, charge distributions, and transition states, offering a lens into the chemical behavior of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinolinone derivatives to understand their stability, reactivity, and spectroscopic properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d) and 6-311+G(d), can provide a wealth of information. scirp.org
A theoretical study on related quinolin-4-one derivatives demonstrated that DFT can be used to determine the stability of different tautomeric forms (ketone and enol). scirp.org Such studies reveal that the ketone forms are generally more stable than the enol forms. scirp.org Furthermore, analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. mdpi.com For instance, in a study of various quinoline (B57606) derivatives, DFT calculations were used to determine properties like dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are critical for understanding their potential as chemotherapeutic agents. nih.gov
DFT can also predict the sites of electrophilic and nucleophilic attack through the calculation of Fukui functions and molecular electrostatic potential (MEP) maps. In quinolin-4-one derivatives, the presence of a bromine atom has been shown to increase the acidity of nitrogen and oxygen sites, suggesting easier deprotonation. scirp.org These computational insights are invaluable for predicting the reaction mechanisms and designing synthetic pathways.
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT. These methods simplify the Hartree-Fock theory by using empirical parameters derived from experimental data to approximate certain integrals. While less accurate than DFT, semi-empirical methods are useful for preliminary conformational analysis and for studying large molecular systems where DFT would be computationally prohibitive. They are particularly effective for initial screening of molecular geometries and for providing a qualitative understanding of electronic properties before undertaking more rigorous and costly calculations.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, docking studies can help identify potential biological targets and elucidate its mechanism of action.
Quinoline and quinolinone scaffolds are present in numerous compounds with demonstrated anti-cancer activity. nih.gov Molecular docking studies on various quinoline derivatives have been performed against cancer-related protein targets such as epidermal growth factor receptor (EGFR) and c-Abl kinase. nih.gov For example, in a study of novel quinoline-amidrazone hybrids, docking was used to investigate their binding to the c-Abl kinase binding site, revealing key interactions that could explain their antitumor potential. Similarly, other research has shown that quinoline derivatives can exhibit significant cytotoxic effects, and docking studies have helped to identify strong interactions with key amino acids in the active site of EGFR. nih.gov
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of the compound is generated and optimized to its lowest energy conformation.
Selection and Preparation of the Target Protein: A biologically relevant protein target is chosen from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm is used to place the ligand into the active site of the protein in various orientations and conformations.
Scoring and Analysis: The resulting poses are scored based on their binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
The binding energy values obtained from these simulations can help in ranking potential drug candidates. For instance, docking studies on pyrano[3,2-c]quinoline analogues against DNA-topoisomerase yielded favorable binding energies, indicating their potential as anti-cancer agents. scirp.org
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. For this compound, understanding its conformational landscape is crucial for predicting its interaction with biological receptors.
Prediction of Physicochemical Parameters Relevant to Biological Activity
The journey of a drug molecule in the body is governed by its physicochemical properties. Computational tools can predict several key parameters that fall under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For this compound, in silico ADMET prediction can provide an early assessment of its drug-likeness and potential pharmacokinetic profile. nih.govacs.org
Several important parameters can be calculated:
Lipophilicity (LogP): This parameter affects solubility, absorption, and membrane permeability. nih.gov
Water Solubility (LogS): Crucial for drug administration and distribution in the body. nih.gov
Molecular Weight: Influences diffusion and transport across biological membranes.
Hydrogen Bond Donors and Acceptors: Important for binding to biological targets.
Polar Surface Area (PSA): Correlates with drug transport properties, including blood-brain barrier penetration.
Online platforms and specialized software can predict these properties based on the molecular structure. For example, studies on fluorinated quinoline derivatives have used in silico ADME profiling to demonstrate their drug-likeness and favorable pharmacokinetic properties. acs.orgacs.org These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug discovery process.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, it provides a unique fingerprint of the molecular environment. This technique is particularly useful for understanding the packing of molecules in a solid state and the nature of the forces that hold them together.
For compounds like this compound, Hirshfeld surface analysis can reveal the significance of different types of intermolecular contacts, such as hydrogen bonds and halogen bonds. The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Additionally, 2D fingerprint plots are generated, which provide a quantitative summary of the different types of interactions.
Structure Activity Relationship Sar Investigations of 6 Bromo 1 Ethyl 2 Methyl 4 1h Quinolinone Derivatives
Impact of Substituent Modifications on Biological Profiles
The biological activity of the 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone molecule is a finely tuned interplay of its constituent parts. Modifications to the bromine atom at position 6, the ethyl group at the N-1 position, the methyl group at position 2, and the foundational 4(1H)-quinolinone core all lead to significant changes in the compound's interactions with biological targets.
Role of Bromine at Position 6 in Modulating Activity
The presence of a halogen, specifically a bromine atom, at the C-6 position of the quinolinone ring is a critical determinant of biological activity. Halogenation at this position can significantly influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes to reach its target.
Studies on various quinoline (B57606) and quinolinone derivatives have consistently shown that substitution at the C-6 position can positively modulate activity. researchgate.net For instance, research on bromo-derivatives of quinolines has highlighted their potential as anticancer agents. researchgate.net The bromine atom, being a bulky and lipophilic substituent, can enhance binding affinity through favorable hydrophobic interactions within the target's binding pocket. Furthermore, its electron-withdrawing nature can alter the electron density of the quinolinone ring system, potentially influencing key interactions, such as hydrogen bonding or π-π stacking, with the biological target. The strategic placement of bromine at C-6 is a key feature in the design of potent quinolinone-based compounds. nih.gov
Table 1: Impact of C-6 Substitution on Biological Activity
| Compound Series | C-6 Substituent | Observed Effect on Activity | Potential Rationale |
| 4-Hydroxy-1H-quinolin-2-ones | Bromine | Positive influence on OER inhibition researchgate.net | Increased lipophilicity, altered electronic properties |
| 8-Substituted Quinolines | Bromine | Strong antiproliferative activity researchgate.net | Enhanced cytotoxic effects |
| 4-Quinolone-3-carboxamides | Bromine | Starting point for potent derivatives nih.gov | Provides a key structural anchor for further modification |
Influence of Alkyl Substituents at N-1 (Ethyl Group) on Target Interactions
Substitution at the N-1 position of the 4(1H)-quinolinone core is considered essential for potent biological activity. scielo.br The nature of the substituent at this position directly impacts how the molecule orients itself within and interacts with the active site of a target protein or enzyme.
The ethyl group in this compound serves a crucial role. SAR studies indicate that small alkyl groups at this position are beneficial for antibacterial activity. rsc.org The ethyl group provides a degree of lipophilicity that can facilitate membrane passage and hydrophobic interactions. However, the size of the alkyl group is a critical factor. For example, in some quinolinone series, replacing the N-1 ethyl group with a larger or more conformationally constrained group, such as a cyclopropyl (B3062369) group, has been shown to increase activity. scielo.br This suggests that while an alkyl substituent is necessary, its optimal size and shape are target-dependent, influencing the precise fit and orientation of the entire molecule for effective binding.
Table 2: Comparison of N-1 Alkyl Substituents
| N-1 Substituent | General Impact on Activity | Reference |
| None (N-H) | Generally lower potency | scielo.br |
| Ethyl | Favorable for activity, provides lipophilicity | scielo.brrsc.org |
| Cyclopropyl | Often more potent than ethyl | scielo.br |
| Substituted Phenyl | Can be beneficial, depending on target | scielo.br |
Effects of Methyl Group at Position 2 on Molecular Recognition
The C-2 position of the 4(1H)-quinolinone ring is another key site for modification where substituents can significantly affect molecular recognition and biological activity. An alkyl group, such as the methyl group in the title compound, is generally considered advantageous for potency. scielo.br
The C-2 methyl group can exert its influence in several ways:
Steric Influence: It can provide a steric hindrance that helps to orient other parts of the molecule, such as substituents at the N-1 or C-3 positions, into a conformation that is optimal for binding to the target.
Metabolic Stability: Substitution at the C-2 position can sometimes block metabolic pathways that would otherwise inactivate the compound, thereby increasing its bioavailability and duration of action.
The presence of the C-2 methyl group is a common feature in many biologically active quinolinone derivatives, underscoring its importance in establishing the correct three-dimensional pharmacophore required for molecular recognition.
Significance of the 4(1H)-Quinolinone Core in Activity
The 4(1H)-quinolinone ring system is the foundational scaffold upon which the pharmacophore is built. This bicyclic, heteroaromatic structure is not merely a passive framework but an active participant in target binding. nih.govbeilstein-journals.org Its importance stems from several key features:
Rigid Structure: The planar and rigid nature of the quinolinone core restricts the conformational freedom of the molecule, which can pre-organize the substituents into a bioactive conformation. This reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Hydrogen Bonding: The carbonyl group at the C-4 position is a key hydrogen bond acceptor. This interaction is a recurring theme in the binding of quinolone antibiotics and other quinolinone derivatives to their respective targets. nih.gov Similarly, the nitrogen atom at position 1 (when unsubstituted) can act as a hydrogen bond donor.
π-π Stacking: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.
The combination of these features makes the 4(1H)-quinolinone core a versatile and effective scaffold for developing a wide range of biologically active compounds. mdpi.comchiralpedia.com
Stereochemical and Conformational Aspects in SAR Studies
The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are paramount in determining its interaction with a biological target. For quinolinone derivatives, several stereochemical aspects are crucial in SAR studies.
One important consideration is tautomerism . 4(1H)-quinolinones can exist in equilibrium with their 4-hydroxyquinoline (B1666331) tautomeric form. researchgate.netresearchgate.net The dominant form can be influenced by substituents and the solvent environment. rsc.org This is significant because the two tautomers present different hydrogen bonding patterns and shapes to a potential receptor. Docking studies have shown that the 4-oxo and N-H groups of the quinolone form are often key for drug-target interactions, and a shift in the tautomeric equilibrium can impact the pharmacological profile. nih.gov
Furthermore, the introduction of substituents can create stereoisomers (enantiomers or diastereomers) if chiral centers or planes are present. For instance, bulky substituents on the quinolinone ring can lead to atropisomerism, where rotation around a single bond is restricted. Different stereoisomers can have vastly different biological activities, as one isomer may fit into a receptor's binding site much more effectively than the other. This is exemplified by the antihistamine triprolidine, where the (E)-isomer is significantly more active than the (Z)-isomer. chiralpedia.com While the core this compound is achiral, derivatization can introduce these stereochemical complexities, which must be considered in SAR studies. The conformational analysis of these derivatives, understanding how they orient in 3D space, is essential for elucidating the precise nature of their interaction with biological targets. scielo.br
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. rsc.org For quinolinone derivatives, QSAR studies have been instrumental in understanding the key physicochemical properties that govern their potency and in guiding the design of new, more effective analogs. nih.govnih.gov
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods build a 3D model based on a series of active molecules and identify the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties that are favorable or unfavorable for activity. researchgate.net
For quinolinone and related quinazoline (B50416) derivatives, QSAR studies have revealed that:
Steric and electronic properties, along with hydrogen-bond acceptor capabilities, are often key contributors to biological activity. researchgate.net
Descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in defining the antituberculosis activity of certain quinolinone-based compounds. nih.gov
These models can generate statistically significant correlations (high R² values) between the structural features and the observed activity, providing predictive power for designing new compounds. researchgate.net
By quantifying the relationship between structure and activity, QSAR models provide invaluable insights that complement experimental SAR studies, enabling a more efficient and targeted approach to drug discovery.
Table 3: Common Descriptors in QSAR Models for Quinolinones
| Descriptor Type | Examples | Significance | Reference |
| Steric | van der Waals volume, Molar refractivity | Defines the required size and shape for optimal fit in the binding site. | researchgate.netnih.gov |
| Electronic | Dipole moment, Electron density, Electronegativity | Governs electrostatic interactions, hydrogen bonding, and reaction tendencies. | researchgate.netnih.gov |
| Hydrophobic | LogP (Partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. | researchgate.net |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. | nih.gov |
Advanced Research Methodologies for the Pharmacological Evaluation of Quinolinone Compounds
In vitro Biological Assay Systems
In vitro assays are fundamental in the preliminary screening and mechanistic characterization of quinolinone compounds. These assays, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on the direct effects of these compounds on cellular and molecular targets.
Cell-Based Assays for Anti-proliferative, Antimicrobial, and Anti-inflammatory Activities
Cell-based assays are instrumental in evaluating the biological effects of quinolinone derivatives on whole cells. These assays can provide valuable insights into a compound's potential as an anti-cancer, antimicrobial, or anti-inflammatory agent.
Anti-proliferative Activity: The anti-proliferative activity of quinolinone compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Anti-proliferative Activity of Representative Quinolinone Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Fluorinated Quinoline (B57606) Analogue 6a | MDA-MB-468 | Triple-Negative Breast Cancer | 4.0 |
| MCF7 | Breast Adenocarcinoma | 10.5 | |
| Fluorinated Quinoline Analogue 6b | MDA-MB-468 | Triple-Negative Breast Cancer | 5.0 |
| MCF7 | Breast Adenocarcinoma | 13.0 | |
| Fluorinated Quinoline Analogue 6d | MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 |
| MCF7 | Breast Adenocarcinoma | 8.0 | |
| Fluorinated Quinoline Analogue 6f | MDA-MB-468 | Triple-Negative Breast Cancer | 5.0 |
| MCF7 | Breast Adenocarcinoma | 11.5 |
| Cisplatin (Reference) | MDA-MB-468 | Triple-Negative Breast Cancer | 5.0 |
Antimicrobial Activity: The antimicrobial potential of quinolinone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Common methods for determining MIC include broth microdilution and agar (B569324) dilution assays.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of a Quinoline-2-one Derivative (Compound 6c)
| Microorganism | Strain | Compound 6c | Daptomycin (Reference) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 0.75 | 1.00 |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | ATCC 51625 | 2.50 | 0.50 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | ATCC 51299 | 0.75 | 2.00 |
Anti-inflammatory Activity: Cell-based assays for anti-inflammatory activity often involve stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), with an inflammatory agent like lipopolysaccharide (LPS). The inhibitory effect of quinolinone compounds on the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β), is then quantified using methods like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISA) for cytokines. For instance, a study on thiazolidinedione-quinoline hybrids demonstrated their ability to modulate cytokine production. Compounds LPSF/ZKD2 and LPSF/ZKD7 showed a significant dose-dependent decrease in the concentration of IFN-γ and TNF-α. Furthermore, at a concentration of 50 μM, compound LPSF/ZKD4 significantly reduced the expression of IL-6.
Biochemical Assays for Enzyme Kinetics and Ligand Binding Affinities
Biochemical assays focus on the interaction of quinolinone compounds with specific molecular targets, such as enzymes or receptors. These assays are crucial for understanding the mechanism of action at a molecular level.
Enzyme Kinetics: To determine if a quinolinone compound acts as an enzyme inhibitor, kinetic studies are performed. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. By analyzing the data, key kinetic parameters such as the inhibition constant (Ki) can be determined. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. Different modes of inhibition (competitive, non-competitive, uncompetitive) can also be elucidated through these studies. For example, a series of novel quinolinyl-iminothiazolines were synthesized and evaluated for their alkaline phosphatase inhibition potential, with one compound exhibiting non-competitive inhibition with a Ki value of 0.47 µM.
Ligand Binding Affinities: The affinity of a quinolinone compound for its target receptor is quantified by the dissociation constant (Kd). The Kd is the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly used to determine Kd values. In silico molecular docking studies can also predict the binding affinity and interaction modes of quinolinone derivatives with their protein targets, often reported as a binding energy value (e.g., in kcal/mol). For instance, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer protein target CB1a reported binding affinities ranging from -5.3 to -6.1 Kcal/mol.
In vivo Animal Models for Efficacy Evaluation (General Methodologies)
Following promising in vitro results, the efficacy of quinolinone compounds is further evaluated in living organisms using various animal models that mimic human diseases. These studies are essential for assessing the therapeutic potential of the compounds in a complex biological system.
Rodent Models for Pulmonary Fibrosis
Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease. The most widely used animal model to study IPF is the bleomycin-induced pulmonary fibrosis model in rodents, typically mice or rats. In this model, the administration of the chemotherapeutic agent bleomycin (B88199) via intratracheal instillation induces lung injury, inflammation, and subsequent fibrosis, mimicking the pathological features of human IPF.
The efficacy of quinolinone compounds in this model is assessed by monitoring various parameters, including:
Histopathological analysis: Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize and quantify collagen deposition and the extent of fibrosis.
Biochemical markers: Levels of hydroxyproline (B1673980) (a major component of collagen) in lung tissue are measured as an indicator of fibrosis.
Inflammatory markers: Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels provides insights into the anti-inflammatory effects of the treatment.
Models for Memory and Cognitive Enhancement
To evaluate the potential of quinolinone compounds to enhance memory and cognitive function, various animal models of cognitive impairment are utilized. A commonly used model is the scopolamine-induced amnesia model in rodents. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, providing a platform to screen for cognitive-enhancing drugs.
The effects of quinolinone derivatives are assessed using behavioral tests such as:
Morris Water Maze: This test evaluates spatial learning and memory by measuring the time it takes for a rodent to find a hidden platform in a pool of water.
Y-Maze: This maze is used to assess spatial working memory based on the rodent's natural tendency to explore novel arms of the maze.
Passive Avoidance Test: This test measures learning and memory by assessing the rodent's ability to remember an aversive stimulus associated with a specific environment.
For example, in a study investigating the effects of Allium hookeri extracts on scopolamine-induced cognitive impairment, mice were divided into several groups, including a normal control, a scopolamine-treated negative control, a positive control treated with tacrine, and groups treated with different doses of the plant extract.
Models for Anti-Infective Studies
The in vivo efficacy of antimicrobial quinolinone compounds is evaluated in animal models of infection. These models are crucial for determining a compound's ability to combat infections in a living host. A common approach is the mouse thigh infection model, where a localized infection is established by injecting a bacterial pathogen into the thigh muscle.
The effectiveness of the quinolinone treatment is typically assessed by:
Bacterial load reduction: The number of colony-forming units (CFU) in the infected tissue is quantified at different time points after treatment. A significant reduction in CFU compared to an untreated control group indicates antibacterial efficacy.
For instance, the in vivo efficacy of a novel quinoline derivative was demonstrated in a mouse model of Clostridium difficile infection. Treatment with the compound resulted in a significantly higher survival rate and a lower incidence of diarrhea compared to the untreated infected group. In another study using a neutropenic mouse thigh infection model with Staphylococcus aureus, the combination of ciprofloxacin (B1669076) with quinoline-based efflux pump inhibitors led to a significant reduction in bacterial counts.
High-Throughput Screening (HTS) Approaches for Lead Compound Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of vast numbers of chemical compounds against a specific biological target to identify candidates with the desired activity. bmglabtech.com This process is instrumental in the initial phases of drug development for identifying "hits" or "leads" from large compound libraries, which can contain hundreds of thousands to millions of unique molecules. drugtargetreview.comnuvisan.com The primary objective of HTS is to screen these libraries in a rapid and cost-effective manner to pinpoint compounds that modulate the target in a desired way. bmglabtech.com
The methodology leverages robotics, liquid handling devices, and sensitive detectors to perform and analyze biochemical or cell-based assays in miniaturized formats, typically using microplates. bmglabtech.com For quinolinone compounds, HTS campaigns can be designed to assess a wide range of pharmacological activities. Common targets include enzymes like kinases or bacterial proteins, which are frequently implicated in disease processes. drugtargetreview.com The screening process does not typically identify a market-ready drug, but rather provides crucial starting points for medicinal chemistry optimization. bmglabtech.com
An HTS campaign begins with the development of a robust assay that can reliably measure the activity of the target. The compound library, which is optimized for structural diversity and drug-like properties, is then tested, often at a single concentration, to identify initial hits. nih.govku.edu These hits are subsequently subjected to a series of validation steps, including re-testing and secondary assays, to eliminate false positives and confirm their activity. drugtargetreview.com A more advanced approach, known as quantitative HTS (qHTS), generates concentration-response curves for every compound in a library, providing more detailed pharmacological information, such as potency and efficacy, directly from the primary screen and reducing the incidence of false negatives often seen in single-point screening. nih.gov
Below is a representative data table illustrating the type of results generated from a primary HTS campaign designed to identify inhibitors of a target protein from a focused library of quinolinone derivatives.
| Compound ID | Textual Structure Description | % Inhibition @ 10 µM | Hit Status |
| QN-001 | 6-chloro-1-ethyl-2-methyl-4(1H)-quinolinone | 5.2 | Inactive |
| QN-002 | 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone | 68.7 | Hit |
| QN-003 | 6-bromo-1-propyl-2-methyl-4(1H)-quinolinone | 75.1 | Hit |
| QN-004 | 1-ethyl-2,6-dimethyl-4(1H)-quinolinone | 12.5 | Inactive |
| QN-005 | 6-bromo-1-ethyl-2-phenyl-4(1H)-quinolinone | 3.1 | Inactive |
| QN-006 | 7-bromo-1-ethyl-2-methyl-4(1H)-quinolinone | 81.4 | Hit |
This table is for illustrative purposes to demonstrate the data output of an HTS assay.
Integration of In vitro and In silico Data for Predictive Biology
To accelerate the drug discovery process and optimize lead compounds identified from HTS, researchers increasingly rely on the powerful synergy between experimental (in vitro) data and computational (in silico) modeling. nih.govijprajournal.com This integration allows for the development of predictive models that can guide the synthesis of new derivatives with improved potency and selectivity, thereby reducing the time and resources spent on synthesizing inactive compounds. nih.gov
In silico techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to this approach. wisdomlib.org QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. nih.govdergipark.org.tr By analyzing molecular descriptors—such as electronic, hydrophobic, and steric properties—QSAR models can predict the activity of novel, yet-to-be-synthesized quinolinone derivatives. nih.govdergipark.org.tr These models are developed using machine learning algorithms and statistical methods applied to a "training set" of compounds for which in vitro activity has already been determined. nih.gov
The predictive power of these in silico models is entirely dependent on the quality of the in vitro data used to build them. nih.gov This experimental data is typically generated through dose-response assays, which determine key pharmacological parameters like the half-maximal inhibitory concentration (IC₅₀) for a series of quinolinone analogs against a specific biological target. Other in silico methods, such as molecular docking, complement QSAR by predicting the binding orientation and affinity of a compound within the active site of a target protein, offering insights into the molecular basis of its activity. nih.govnih.gov
The table below illustrates the integration of these approaches by comparing the experimentally determined in vitro activity of several quinolinone compounds with the activity predicted by a validated QSAR model. A high correlation between the experimental and predicted values indicates a robust and reliable model.
| Compound ID | Textual Structure Description | Experimental IC₅₀ (µM) | QSAR-Predicted IC₅₀ (µM) |
| QN-002 | This compound | 1.5 | 1.8 |
| QN-003 | 6-bromo-1-propyl-2-methyl-4(1H)-quinolinone | 0.9 | 1.1 |
| QN-006 | 7-bromo-1-ethyl-2-methyl-4(1H)-quinolinone | 0.5 | 0.6 |
| QN-007 | 6,7-dibromo-1-ethyl-2-methyl-4(1H)-quinolinone | 0.2 | 0.3 |
| QN-008 | 6-chloro-1-ethyl-2-methyl-4(1H)-quinolinone | 3.2 | 2.9 |
This table presents hypothetical data to illustrate the correlation between experimental and in silico predicted values.
This integrated strategy of using in vitro results to build and refine in silico predictive models creates an efficient feedback loop for lead optimization, guiding medicinal chemistry efforts toward the most promising molecular structures. nih.gov
Concluding Perspectives and Future Research Directions in 6 Bromo 1 Ethyl 2 Methyl 4 1h Quinolinone Research
Current Challenges in Quinolinone-Based Drug Discovery and Development
The path from a promising quinolinone-based compound to a clinically approved drug is laden with obstacles. A significant hurdle in the development of antimicrobial quinolones is the emergence of bacterial resistance. nih.gov Pathogens can develop resistance through mutations in the target enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov Therefore, a key challenge is to design novel derivatives that can circumvent these resistance mechanisms.
Another major challenge is achieving target selectivity to minimize off-target effects and associated toxicity. The quinolinone core is known to interact with a variety of biological targets, which, while beneficial for creating multi-target agents, can also lead to undesirable side effects. danaher.com The high costs and extended timelines associated with drug development further compound these challenges, making the journey from lab to clinic a resource-intensive endeavor. srgtalent.com
| Key Challenge | Description | Potential Strategy |
| Antimicrobial Resistance | Bacteria evolving mechanisms to resist the effects of quinolone-based drugs. nih.gov | Design of novel analogues that can evade resistance mechanisms or act on new targets. |
| Target Selectivity and Toxicity | The potential for quinolinone compounds to interact with unintended biological molecules, causing adverse effects. danaher.com | Utilization of computational modeling for predictive toxicology and structure-based design to enhance selectivity. |
| High Attrition Rates | A large percentage of drug candidates fail during preclinical and clinical development due to issues with efficacy, safety, or pharmacokinetics. srgtalent.com | Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. |
Potential for Developing Multifunctional Agents Based on the Quinolinone Scaffold
The quinolinone scaffold's ability to be readily functionalized makes it an excellent platform for the design of multifunctional agents that can address complex diseases with multifactorial pathologies, such as cancer or neurodegenerative disorders. mdpi.comnih.gov By integrating different pharmacophores into a single molecule, it is possible to create hybrid compounds that act on multiple targets simultaneously. researchgate.net For instance, a derivative of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone could be engineered to not only possess anticancer properties but also to exhibit anti-inflammatory or anti-angiogenic activity. This multi-target approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing resistance. mdpi.com
Opportunities for Rational Design and Targeted Lead Optimization of Novel Derivatives
The advent of sophisticated computational tools has revolutionized the process of drug design and lead optimization. danaher.comnih.gov For derivatives of this compound, rational design strategies can be employed to systematically modify the structure to improve its potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions between the compound and its biological target, guiding the synthesis of more effective and safer drug candidates. mdpi.comresearchgate.net This in-silico approach can significantly reduce the time and cost associated with the traditional trial-and-error methods of drug discovery. nih.gov
Identification of Underexplored Biological Activities and Novel Therapeutic Applications
While the antibacterial properties of quinolones are well-established, the therapeutic potential of this class of compounds extends far beyond treating bacterial infections. mdpi.combenthamscience.comnih.gov There is a considerable opportunity to screen this compound and its analogues for a wide range of other biological activities. The quinoline (B57606) nucleus is a common feature in drugs with diverse therapeutic applications, including anticancer, antimalarial, antiviral, and anti-inflammatory agents. mdpi.commdpi.comnih.govresearchgate.net A systematic investigation into the broader pharmacological profile of this compound could uncover novel therapeutic uses for this compound and its derivatives.
| Potential Therapeutic Area | Underlying Rationale for Quinolinones |
| Anticancer | Many quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. researchgate.netnih.gov |
| Antiviral | Certain quinoline-based compounds have shown efficacy against a range of viruses, including HIV. mdpi.comnih.gov |
| Antimalarial | The quinoline scaffold is a cornerstone of several important antimalarial drugs. mdpi.com |
| Anti-inflammatory | Quinolinone derivatives have demonstrated potential in modulating inflammatory responses. mdpi.com |
| Neuroprotection | The quinoline structure is being explored for its potential in treating neurodegenerative diseases. mdpi.com |
Advancements in Synthetic Strategies for Improved Access to Complex Quinolinone Analogues
The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse array of its analogues. Fortunately, significant progress has been made in the development of novel synthetic methodologies for quinolines and quinolones. researchgate.netnih.govmdpi.com Modern synthetic techniques, such as transition-metal-catalyzed reactions, C-H bond activation, and multicomponent reactions, provide efficient and versatile routes to complex quinolinone structures. rsc.org These advancements facilitate the creation of libraries of compounds with varied substitutions, which are essential for comprehensive structure-activity relationship studies and the identification of lead compounds with optimal therapeutic properties. nih.gov The continued development of greener and more efficient synthetic protocols will further accelerate research in this area. mdpi.com
Q & A
Q. What synthetic methodologies are recommended for preparing 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone?
- Methodological Answer : The compound can be synthesized via bromoketone-mediated cyclization of anthranilate derivatives. A literature procedure by Echavarren involves coupling brominated intermediates with ethyl and methyl substituents under reflux conditions in DMSO, yielding the quinolinone core . Solid-phase synthesis using immobilized amines (e.g., BAL linker) and bromoketones as synthons is another approach, enabling efficient purification . For functionalization at the 4-position, Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-bromophenyl derivatives) achieves high yields (88%) under palladium catalysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.40–7.68 ppm), methyl groups (δ 3.70–3.97 ppm), and exchangeable NH protons (δ ~11.3 ppm) in DMSO-d₆ . Comparative analysis with enriched extracts (e.g., 4(1H)-quinolinone) confirms structural integrity via chemical shift matching (Table 2 in ).
- HRMS : Exact mass determination (e.g., C₁₁H₁₀BrNO₃ at m/z 282.9845) validates molecular composition .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Store in light-sensitive containers at ambient temperatures to prevent degradation .
- PPE : Use nitrile gloves and lab coats to avoid skin/eye irritation (GHS H315/H319) .
- Ventilation : Conduct reactions in fume hoods to mitigate respiratory hazards (GHS H335) .
- Emergency Measures : Locate eyewash stations and fire extinguishers, and follow institutional protocols for chemical spills .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this quinolinone derivative?
- Methodological Answer :
- Alkyl Chain Variations : Extending the 2-alkyl group (e.g., pentyl to tridecenyl) enhances antibacterial activity against Helicobacter pylori (MIC₅₀: 22 µM) by improving membrane penetration .
- Electron-Withdrawing Groups : Bromine at C6 increases electrophilicity, enhancing interactions with microbial enzymes .
- Hybrid Derivatives : Incorporating dithiocarbamate moieties via carbon linkers (e.g., 3–5 methylene units) balances dual inhibition of MAO-B and AChE, relevant for neurodegenerative disease research .
Q. What in vitro models are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antibacterial Assays : Broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values (16–32 µg/mL) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2 or A549) at 10 µM concentrations, with IC₅₀ calculations using nonlinear regression .
Q. How can computational methods optimize derivative design?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS). For example, 3,4-dihydro-2(1H)-quinolinone scaffolds show high affinity for MAO-B (ΔG < −8 kcal/mol) .
- QSAR Modeling : Correlate substituent hydrophobicity (logP) with antibacterial potency using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
